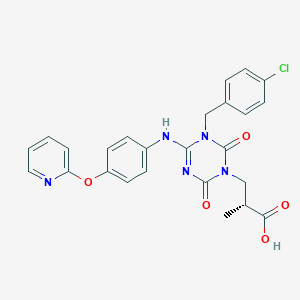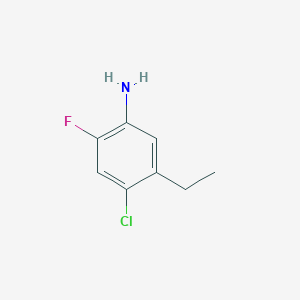![molecular formula C4H11ClN4O B14907149 [Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
[Amino(dimethylamino)methylidene]urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Amino(dimethylamino)methylidene]urea hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable reagent in synthetic chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(dimethylamino)methylidene]urea hydrochloride typically involves the coupling of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration . This method ensures high purity and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[Amino(dimethylamino)methylidene]urea hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It participates in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically conducted under controlled temperatures and pressures to optimize yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted urea compounds.
Aplicaciones Científicas De Investigación
[Amino(dimethylamino)methylidene]urea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and the preparation of amide bonds.
Biology: It plays a role in protein crosslinking and the immobilization of biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which [Amino(dimethylamino)methylidene]urea hydrochloride exerts its effects involves the activation of carboxylic acids to form amide bonds. This process includes the formation of a tetrahedral intermediate and subsequent aminolysis . The compound acts as a carboxyl activating agent, facilitating the coupling of primary amines to yield amide bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another carbodiimide used for similar applications in peptide synthesis and bioconjugation.
Dicyclohexylcarbodiimide: Commonly used in peptide synthesis but has different solubility and byproduct removal properties.
Uniqueness
[Amino(dimethylamino)methylidene]urea hydrochloride is unique due to its specific reactivity and the ease with which its byproducts can be removed, making it more efficient in certain applications compared to other carbodiimides .
Propiedades
Fórmula molecular |
C4H11ClN4O |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
(N,N-dimethylcarbamimidoyl)urea;hydrochloride |
InChI |
InChI=1S/C4H10N4O.ClH/c1-8(2)3(5)7-4(6)9;/h1-2H3,(H4,5,6,7,9);1H |
Clave InChI |
SGHYVQVAJUTGOW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)NC(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)





![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)


![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
